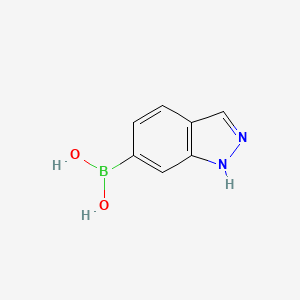

1H-Indazole-6-boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1H-indazol-6-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O2/c11-8(12)6-2-1-5-4-9-10-7(5)3-6/h1-4,11-12H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKNLCHWRWRYPGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=NN2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646440 | |

| Record name | 1H-Indazol-6-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885068-10-0 | |

| Record name | 1H-Indazol-6-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indazole-6-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1H-Indazole-6-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1H-Indazole-6-boronic acid, a valuable building block in medicinal chemistry and drug development. This document outlines a detailed synthetic pathway, experimental protocols, and key characterization data to support researchers in its application.

Introduction

This compound is a key synthetic intermediate widely utilized in the development of novel therapeutics. The indazole scaffold is a prominent feature in many biologically active compounds, and the introduction of a boronic acid moiety at the 6-position allows for versatile derivatization through Suzuki-Miyaura cross-coupling reactions. This enables the facile construction of complex molecules with potential applications in areas such as oncology and inflammation. This guide details a reliable synthetic route starting from commercially available precursors and provides the necessary characterization information for this important compound.

Synthetic Pathway

The synthesis of this compound is typically achieved in a two-step sequence starting from 6-bromo-1H-indazole. The first step involves a palladium-catalyzed Miyaura borylation to form the corresponding pinacol ester. This stable intermediate is then hydrolyzed to yield the final boronic acid.

Caption: Overall synthetic route to this compound.

Experimental Protocols

Synthesis of 6-Bromo-1H-indazole

This protocol describes the synthesis of the starting material, 6-bromo-1H-indazole, from 4-bromo-2-methylaniline via a diazotization and cyclization reaction.[1]

Materials:

-

4-bromo-2-methylaniline

-

Acetic anhydride

-

Potassium acetate

-

Isoamyl nitrite

-

Chloroform

-

Heptane

-

Concentrated Hydrochloric acid

-

50% aqueous Sodium hydroxide solution

Procedure:

-

Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L). Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.

-

Diazotization and Cyclization: To the reaction mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L). Heat the mixture to reflux at 68°C and maintain for 20 hours. After the reaction is complete, cool the mixture to 25°C.[1]

-

Work-up and Hydrolysis: Remove the volatile components from the reaction mixture under vacuum. Add water to the residue and perform an azeotropic distillation. Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C.[1]

-

Isolation and Purification: Cool the acidic mixture to 20°C. Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide. Evaporate the solvent from the resulting mixture. Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-Bromo-1H-indazole.[1]

Caption: Experimental workflow for the synthesis of 6-Bromo-1H-indazole.

Synthesis of this compound pinacol ester

This protocol outlines the Miyaura borylation of 6-bromo-1H-indazole to its corresponding pinacol ester.

Materials:

-

6-bromo-1H-indazole

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To an oven-dried flask, add 6-bromo-1H-indazole (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and potassium acetate (3.0 equiv.).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous 1,4-dioxane.

-

Add Pd(dppf)Cl₂ (0.03 equiv.).

-

Heat the reaction mixture to 80-90°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound pinacol ester.

Synthesis of this compound

This protocol describes the hydrolysis of the pinacol ester to the final boronic acid.

Materials:

-

This compound pinacol ester

-

Acetone

-

2N Hydrochloric acid

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve this compound pinacol ester (1.0 equiv.) in a mixture of acetone and 2N aqueous hydrochloric acid.

-

Stir the mixture at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates complete conversion.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Characterization Data

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₇BN₂O₂ | [2] |

| Molecular Weight | 161.96 g/mol | [2] |

| Appearance | Off-white to white solid | |

| CAS Number | 885068-10-0 | [2] |

Spectroscopic Data

Table 2: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.1 | br s | 1H | N-H |

| ~8.1 | s | 1H | H-3 |

| ~7.9 | s | 1H | H-7 |

| ~7.7 | d | 1H | H-4 |

| ~7.4 | d | 1H | H-5 |

| ~8.0 | br s | 2H | B(OH)₂ |

Table 3: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~141.0 | C-7a |

| ~134.5 | C-3 |

| ~128.0 | C-5 |

| ~125.0 | C-3a |

| ~121.5 | C-4 |

| ~119.0 | C-7 |

| (Not observed) | C-6 |

Table 4: Expected Mass Spectrometry Data

| Ionization Mode | Expected m/z |

| ESI+ | 163.06 [M+H]⁺ |

| ESI- | 161.05 [M-H]⁻ |

Applications in Drug Development

This compound serves as a versatile building block in the synthesis of a wide range of biologically active molecules. Its primary application lies in Suzuki-Miyaura cross-coupling reactions, where the boronic acid moiety can be coupled with various aryl or heteroaryl halides to form new carbon-carbon bonds. This allows for the rapid diversification of the indazole core, a privileged scaffold in medicinal chemistry.

Caption: Role of this compound in drug discovery.

Safety Information

This compound is harmful if swallowed.[2] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed experimental protocols and compiled data will be a valuable resource for researchers in medicinal chemistry and drug development, facilitating the use of this versatile building block in the design and synthesis of novel therapeutic agents.

References

A Technical Guide to the Physicochemical Properties of 1H-Indazole-6-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1H-Indazole-6-boronic acid, a versatile building block in medicinal chemistry and organic synthesis. Understanding these properties is critical for its application in drug design, reaction optimization, and formulation development.

Core Physicochemical Data

The quantitative physicochemical data for this compound and its closely related analogue, 1-Methyl-1H-indazole-6-boronic acid, are summarized below. It is important to note that while experimental data for the 1-methyl derivative is available, specific experimental values for the parent compound are not consistently reported in publicly available literature.

| Property | Value (this compound) | Value (1-Methyl-1H-indazole-6-boronic acid) | Data Type |

| Molecular Formula | C₇H₇BN₂O₂[1][2] | C₈H₉BN₂O₂[][4][5] | - |

| Molecular Weight | 161.96 g/mol [1] | 175.98 g/mol [][6][7][8] | Computed/Reported |

| Melting Point | Not Reported | 277-283 °C[][6][7][8][9] | Experimental |

| pKa | Not Reported | 8.33 ± 0.30[7][9] | Predicted |

| LogP | Not Reported | -0.74690[] | Experimental |

| Appearance | - | White Solid / Crystalline Powder[4][9] | - |

Visualized Structures and Processes

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Workflow: Melting Point Determination

Caption: Standard workflow for determining the melting point of a solid organic compound.

Logical Pathway: Boronic Acid pKa Equilibrium

References

- 1. This compound | C7H7BN2O2 | CID 24728617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 4. 1-Methyl-1H-indazole-6-boronic acid | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. 1-甲基吲唑-6-硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1-Methyl-1H-indazol-6-boronic acid | 1150114-80-9 [chemicalbook.com]

- 8. 1-Methyl-1H-Indazol-6-Boronsäure ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 1-Methyl-1H-indazol-6-boronic acid | 1150114-80-9 [amp.chemicalbook.com]

An In-depth Technical Guide to 1H-Indazole-6-boronic acid (CAS: 885068-10-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-Indazole-6-boronic acid, a key building block in medicinal chemistry, particularly in the development of targeted cancer therapies. This document details its physicochemical properties, synthesis and purification protocols, key applications in drug discovery, and its role in modulating critical signaling pathways.

Physicochemical Properties

This compound is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 885068-10-0 | [1] |

| Molecular Formula | C₇H₇BN₂O₂ | [1] |

| Molecular Weight | 161.95 g/mol | [1] |

| Melting Point | 112-117 °C | |

| Boiling Point (Predicted) | 457.0 ± 37.0 °C at 760 mmHg | |

| Density (Predicted) | 1.42 ± 0.1 g/cm³ | |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | 2-8 °C | |

| Solubility | Soluble in organic solvents such as DMSO and methanol. | [2] |

Synthesis and Purification

The synthesis of this compound can be achieved from commercially available 6-bromo-1H-indazole. The following protocol is a representative procedure.

Experimental Protocol: Synthesis of this compound

Materials:

-

6-Bromo-1H-indazole

-

Bis(pinacolato)diboron

-

Potassium acetate

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

1,4-Dioxane (anhydrous)

-

Hydrochloric acid (1 M)

-

Sodium sulfate (anhydrous)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 6-bromo-1H-indazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane to the flask, followed by the addition of Pd(dppf)Cl₂ (0.03 eq).

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound pinacol ester.

-

Deprotection: Dissolve the crude pinacol ester in a mixture of acetone and 1 M hydrochloric acid. Stir the mixture at room temperature for 2-4 hours.

-

Isolation: Remove the acetone under reduced pressure. The aqueous layer can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude this compound.

Purification Protocol

Purification of boronic acids can be challenging due to their tendency to form trimers (boroxines) and their polarity. Common purification methods include:

-

Recrystallization: Recrystallization from a suitable solvent system (e.g., water, ethanol/water, or acetone/hexanes) can be effective.

-

Column Chromatography: Silica gel chromatography can be used, often with a polar eluent system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid to suppress tailing.

-

Acid/Base Extraction: The acidic nature of the boronic acid allows for purification via extraction into a basic aqueous solution, followed by washing of the aqueous layer with an organic solvent to remove non-acidic impurities, and subsequent re-acidification to precipitate the pure boronic acid.

Spectroscopic Data

-

¹H NMR (in DMSO-d₆): Aromatic protons of the indazole ring are expected in the range of δ 7.0-8.5 ppm. The N-H proton of the indazole would appear as a broad singlet at higher chemical shifts (>10 ppm). The B(OH)₂ protons would also be present as a broad singlet, with its chemical shift being concentration and solvent dependent.

-

¹³C NMR (in DMSO-d₆): Aromatic carbons would resonate in the region of δ 110-150 ppm. The carbon attached to the boron atom would be observed at a lower field.

-

IR (KBr): Characteristic peaks would include O-H stretching (broad, ~3200-3600 cm⁻¹), N-H stretching (~3100-3300 cm⁻¹), B-O stretching (~1300-1400 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (ESI-MS): The mass spectrum would show the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the compound.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its primary application lies in its use in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the indazole core and various aryl or heteroaryl halides, providing a versatile method for the synthesis of diverse libraries of compounds for drug screening.

A significant area of application is in the development of kinase inhibitors for cancer therapy. The indazole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to mimic the purine core of ATP, the natural substrate for kinases. By functionalizing the indazole ring system using this compound, researchers can design potent and selective inhibitors of various kinases implicated in cancer progression.

Role in Signaling Pathways

Derivatives of this compound have been shown to target and inhibit key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Two such important pathways are the Polo-like kinase 4 (PLK4) and the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways.

Polo-like Kinase 4 (PLK4) Signaling Pathway

PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis in various cancers.[3] Inhibition of PLK4 can lead to mitotic errors and ultimately cell death in cancer cells.

Caption: Simplified PLK4 signaling pathway and the point of intervention by indazole-based inhibitors.

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

The VEGFR signaling pathway is crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][5] Inhibiting VEGFR signaling can starve tumors of their blood supply.

Caption: Overview of the VEGFR signaling pathway and its inhibition by indazole derivatives.

Experimental Workflows

The following diagrams illustrate typical experimental workflows involving this compound.

Synthesis and Purification Workflow

Caption: A generalized workflow for the synthesis and purification of this compound.

Kinase Inhibitor Discovery Workflow

Caption: A typical workflow for the discovery of kinase inhibitors using this compound.

Conclusion

This compound is a versatile and valuable reagent for researchers and scientists in the field of drug discovery. Its utility in the construction of diverse molecular scaffolds, particularly for the development of kinase inhibitors, makes it a compound of significant interest. This guide provides a foundational understanding of its properties, synthesis, and applications, aiming to facilitate its effective use in the laboratory and in the advancement of therapeutic research.

References

An In-depth Technical Guide to the Structure Elucidation of 1H-Indazole-6-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1H-Indazole-6-boronic acid, a key building block in medicinal chemistry. This document outlines the molecular characteristics, expected spectroscopic data, and detailed experimental protocols relevant to the synthesis and characterization of this compound.

Molecular and Physicochemical Properties

This compound is a heterocyclic compound featuring an indazole core functionalized with a boronic acid group at the 6-position. This unique combination of a bicyclic aromatic system and a versatile boronic acid moiety makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇BN₂O₂ | PubChem[1] |

| Molecular Weight | 161.96 g/mol | PubChem[1] |

| IUPAC Name | (1H-indazol-6-yl)boronic acid | PubChem[1] |

| CAS Number | 885068-10-0 | PubChem[1] |

| Appearance | White to off-white crystalline powder | Thermo Scientific Chemicals[2] |

| Melting Point | 180°C to 185°C | Thermo Scientific Chemicals[2] |

| Purity | ≥96.0% (HPLC) | Thermo Scientific Chemicals[2] |

Synthesis and Reaction Mechanisms

The synthesis of this compound typically starts from a halogenated indazole precursor, such as 6-bromo-1H-indazole. The bromo-indazole can be synthesized on a large scale from 4-bromo-2-methylaniline through a diazotization and cyclization process[3]. The subsequent conversion to the boronic acid is commonly achieved via a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent acidic workup.

Experimental Protocol: Synthesis of 6-Bromo-1H-indazole[3]

-

Acetylation: Dissolve 4-bromo-2-methylaniline in chloroform and cool the solution. Add acetic anhydride while maintaining the temperature below 40°C.

-

Diazotization and Cyclization: To the reaction mixture, add potassium acetate followed by isoamyl nitrite. Heat the mixture to reflux at 68°C and maintain for 20 hours.

-

Work-up and Hydrolysis: After the reaction is complete, cool the mixture and remove volatile components under vacuum. Add water and perform an azeotropic distillation. Add concentrated hydrochloric acid and heat the mixture.

-

Isolation and Purification: Cool the acidic mixture and adjust the pH to 11 with a 50% aqueous solution of sodium hydroxide. Evaporate the solvent, and slurry the resulting solid with heptane. Filter and dry the solid under vacuum to yield 6-Bromo-1H-indazole.

Experimental Protocol: Borylation to form this compound (General Procedure)

-

Dissolve 6-bromo-1H-indazole in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78°C in a dry ice/acetone bath.

-

Add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature at -78°C.

-

Stir the reaction mixture at -78°C for 1 hour.

-

Add triisopropyl borate dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous hydrochloric acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Spectroscopic and Spectrometric Characterization

Table 2: Predicted and Reference Spectroscopic Data for Structure Elucidation

| Technique | Nucleus/Region | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z | Reference Data (1H-Indazole)[4] |

| ¹H NMR | Aromatic CH | 7.0 - 8.5 ppm | δ 8.10 (s, 1H), 7.77 (d, 1H), 7.51 (d, 1H), 7.40 (m, 1H), 7.18 (m, 1H) |

| NH | 12.0 - 13.5 ppm | - | |

| B(OH)₂ | 4.0 - 6.0 ppm (broad) | - | |

| ¹³C NMR | Aromatic C | 110 - 145 ppm | δ 109.7, 120.9, 121.0, 123.1, 126.8, 134.8, 140.0 |

| C-B | ~130 ppm (broad) | - | |

| ¹¹B NMR | B(OH)₂ | 18 - 30 ppm | - |

| IR Spectroscopy | O-H stretch (boronic acid) | 3200 - 3600 cm⁻¹ (broad) | - |

| N-H stretch | 3100 - 3300 cm⁻¹ | 3148 cm⁻¹ | |

| Aromatic C=C stretch | 1600 - 1620 cm⁻¹ | 1619 cm⁻¹ | |

| B-O stretch | 1300 - 1400 cm⁻¹ | - | |

| Mass Spectrometry | [M+H]⁺ | 163.0673 | - |

| [M-H]⁻ | 161.0528 | - |

Experimental Protocols for Spectroscopic Analysis

-

NMR Spectroscopy:

-

Prepare a solution of this compound (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.5-0.7 mL).

-

Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, typical parameters include a spectral width of -2 to 16 ppm, a 30-degree pulse, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled sequence should be used with a spectral width of 0 to 200 ppm.

-

For ¹¹B NMR, a spectral width of -100 to 100 ppm is appropriate, with a reference standard such as BF₃·OEt₂.

-

-

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

-

For a KBr pellet, mix a small amount of the sample with dry KBr powder and press into a transparent disk.

-

For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Scan the sample over the range of 4000 to 400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Acquire high-resolution mass spectra to confirm the elemental composition.

-

Application in Drug Discovery: Suzuki-Miyaura Cross-Coupling

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors for cancer therapy. Its primary application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where it is coupled with various aryl or heteroaryl halides to form C-C bonds.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling (General Procedure)

-

To a reaction vessel, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Add a suitable solvent system, such as a mixture of dioxane and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

-

Heat the reaction mixture to 80-100°C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Safety and Handling

This compound is harmful if swallowed.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This guide provides a framework for the synthesis and comprehensive structure elucidation of this compound. The combination of detailed experimental protocols and expected analytical data serves as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

References

The Pivotal Role of 1H-Indazole-6-boronic Acid in the Synthesis of Next-Generation Kinase and IDO1 Inhibitors: A Technical Guide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the synthetic utility and mechanistic implications of 1H-Indazole-6-boronic acid in the development of potent kinase and indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.

This document elucidates the function of this compound as a crucial chemical intermediate. While not possessing a direct mechanism of action itself, its strategic importance lies in its role as a versatile building block in the synthesis of a new generation of therapeutic agents. Through Suzuki-Miyaura cross-coupling reactions, this compound enables the construction of complex indazole-based molecules with significant biological activities, primarily targeting protein kinases and the immunosuppressive enzyme IDO1.

Core Applications in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the purine ring of ATP and interact with the hinge region of kinases. This compound serves as a key precursor for the synthesis of various kinase inhibitors, including those targeting Fibroblast Growth Factor Receptors (FGFRs) and Polo-like Kinase 4 (PLK4), which are implicated in various cancers.

Furthermore, the indazole moiety is a recognized pharmacophore for the inhibition of IDO1, an enzyme that plays a critical role in tumor immune evasion. Derivatives of this compound are being explored for their potential to reverse this immunosuppressive effect, thereby enhancing the efficacy of cancer immunotherapies.

Synthetic Utility: The Suzuki-Miyaura Coupling

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of a carbon-carbon bond between the indazole core and various aryl or heteroaryl halides, enabling the synthesis of a diverse library of potential drug candidates.

Experimental Protocols

Representative Suzuki-Miyaura Cross-Coupling Protocol

This protocol describes a general method for the coupling of a halo-indazole with an arylboronic acid, representative of the synthesis of many indazole-based inhibitors.

Materials:

-

6-Bromo-1H-indazole

-

Arylboronic acid (e.g., (4-methoxyphenyl)boronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., a mixture of 1,4-dioxane and water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add 6-Bromo-1H-indazole (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

-

Purge the vessel with an inert gas for 10-15 minutes.

-

Add the degassed solvent to the reaction vessel.

-

Add the palladium catalyst (0.05-0.10 equivalents) to the mixture under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-1H-indazole.

Mechanism of Action of Indazole-Based Inhibitors

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[1] In the tumor microenvironment, increased IDO1 activity leads to tryptophan depletion and the accumulation of kynurenine, which collectively suppress T-cell proliferation and promote an immunosuppressive milieu.[1]

Indazole-based IDO1 inhibitors, synthesized using precursors like this compound, are designed to bind to the active site of the IDO1 enzyme. The indazole ring often interacts with the heme cofactor, preventing the binding of tryptophan and thereby inhibiting the enzymatic reaction. This blockade of the kynurenine pathway is intended to restore T-cell function and enhance anti-tumor immunity.

Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a majority of cellular processes by catalyzing the phosphorylation of specific substrate proteins.[2] Dysregulation of kinase activity is a common feature of many diseases, including cancer.[2]

The 1H-indazole core is a bioisostere of the purine ring of ATP, enabling it to act as a competitive inhibitor at the ATP-binding site of kinases.[2] The nitrogen atoms of the indazole ring can form crucial hydrogen bonds with the "hinge region" of the kinase, a key determinant of binding affinity.[2] By occupying the ATP-binding pocket, these inhibitors prevent the transfer of a phosphate group to the substrate protein, thereby blocking the downstream signaling cascade.

Quantitative Data for Representative Indazole-Based Inhibitors

The following tables summarize the inhibitory activities of representative indazole-based compounds against their respective targets. It is important to note that these are examples of what can be synthesized from indazole precursors and do not represent the activity of this compound itself.

| Compound Class | Representative Compound | Target | IC₅₀ (nM) | Reference |

| FGFR Inhibitor | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivative | FGFR1 | 5.5 | [3] |

| PLK4 Inhibitor | Indazole-based derivative (Compound C05) | PLK4 | < 0.1 | [4] |

| IDO1 Inhibitor | N'-Hydroxyindazolecarboximidamide (Compound 8a) | IDO1 | ~10,000 | [5] |

Note: The IC₅₀ values are highly dependent on the specific assay conditions.

Experimental Protocols for Biological Assays

Cell-Based IDO1 Activity Assay (Kynurenine Measurement)

This protocol describes a common method for assessing the inhibitory activity of compounds on IDO1 in a cellular context.[6][7]

Materials:

-

Human cancer cell line known to express IDO1 (e.g., HeLa or SK-OV-3)

-

Cell culture medium and supplements

-

Interferon-gamma (IFN-γ) for IDO1 induction

-

Test compounds (dissolved in DMSO)

-

Trichloroacetic acid (TCA)

-

Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours.

-

Add serial dilutions of the test compounds to the cells and incubate for a further 24-48 hours.

-

After incubation, collect the cell culture supernatant.

-

To a portion of the supernatant, add TCA to precipitate proteins.

-

Centrifuge to pellet the precipitate and transfer the supernatant to a new plate.

-

Add Ehrlich's Reagent to the supernatant and incubate at room temperature for 10-20 minutes to allow for color development.

-

Measure the absorbance at approximately 480 nm using a microplate reader. The absorbance is proportional to the kynurenine concentration.

-

Calculate the percent inhibition for each compound concentration relative to a vehicle control and determine the IC₅₀ value.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This protocol provides a general framework for measuring the direct inhibitory effect of a compound on a purified kinase.[2][8]

Materials:

-

Purified kinase enzyme

-

Kinase-specific substrate (peptide or protein)

-

ATP

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare a reaction mixture containing the purified kinase and its specific substrate in a kinase assay buffer.

-

Add serial dilutions of the test compounds to the wells of the 96-well plate.

-

Add the kinase/substrate mixture to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and, therefore, the kinase activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Visualizations

Signaling Pathways

Caption: IDO1 signaling pathway and point of inhibition.

Caption: General kinase signaling and competitive inhibition.

Experimental and Logical Workflows

Caption: Synthetic workflow for bioactive indazoles.

Caption: Logic flow for determining inhibitor potency.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Molecular Modeling Studies of N′-Hydroxyindazolecarboximidamides as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. tandfonline.com [tandfonline.com]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Potential Biological Targets of 1H-Indazole-6-boronic Acid Derivatives

Introduction

1H-Indazole-6-boronic acid is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry and drug development sectors. While the compound itself is not recognized for direct biological activity, it serves as a crucial and versatile building block in the synthesis of more complex molecules. Its primary utility is realized through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds.

This technical guide will explore the role of this compound as a key intermediate in the creation of biologically active compounds. It will detail the synthetic methodologies employed, summarize the biological activities of the resulting indazole derivatives against prominent cancer-related targets, and provide comprehensive experimental protocols for their synthesis and evaluation. The focus will be on the potential of these derivatives as inhibitors of protein kinases, a class of enzymes frequently implicated in oncogenesis.

Synthetic Utility: The Suzuki-Miyaura Cross-Coupling Reaction

The principal application of this compound in drug discovery is as a coupling partner in the Suzuki-Miyaura reaction. This reaction facilitates the linkage of the indazole scaffold to various aryl or heteroaryl halides, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The boronic acid functional group is key to this transformation.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following protocol is a generalized procedure for the Suzuki-Miyaura coupling of a halo-indazole (which can be synthesized from 1H-indazole) with a boronic acid, or conversely, the coupling of a halo-aromatic compound with this compound.

Materials:

-

6-Bromo-1H-indazole or other suitable halo-indazole derivative (1.0 equivalent)

-

Arylboronic acid (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂], 2-5 mol%)

-

Base (e.g., potassium carbonate [K₂CO₃], sodium carbonate [Na₂CO₃], or cesium carbonate [Cs₂CO₃], 2.0-3.0 equivalents)

-

Degassed solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the 6-bromo-1H-indazole, the arylboronic acid, and the base.

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to establish an inert atmosphere.

-

Add the degassed solvent to the reaction vessel via syringe.

-

Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Under a positive pressure of the inert gas, add the palladium catalyst to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Potential Biological Targets of this compound-Derived Compounds

The indazole core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. Derivatives of 1H-indazole have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. A significant portion of research has focused on their potential as inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.

While this compound itself is not the active agent, it provides the indazole moiety that is crucial for the biological activity of the final compounds. The following table summarizes the in vitro anticancer activity of representative indazole derivatives, synthesized using precursors like 6-bromo-1H-indazole, which would be coupled with a boronic acid in a manner analogous to using this compound.

| Compound ID | Target/Cell Line | IC₅₀ (µM) | Reference |

| Compound 2f | A549 (Lung Cancer) | 0.23 | [1][2] |

| HepG2 (Liver Cancer) | 0.35 | [1][2] | |

| MCF-7 (Breast Cancer) | 0.31 | [1][2] | |

| HCT116 (Colorectal Cancer) | 0.28 | [1][2] | |

| 4T1 (Mouse Breast Cancer) | 1.15 | [1][2] | |

| Compound 9u | FGFR1 (enzyme assay) | 0.0033 | [3] |

| HCT116 (Colorectal Cancer) | 0.4682 | [3] | |

| Compound 109 | EGFR (enzyme assay) | 0.0083 | [4] |

| EGFR T790M (mutant) | 0.0053 | [4] |

Note: The compounds listed are derivatives synthesized using indazole precursors and are representative of the types of molecules that can be generated using this compound.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the inhibitory activity of a compound against a specific protein kinase, such as EGFR or FGFR, using a luminescence-based assay that quantifies ATP consumption.

Materials:

-

Recombinant human kinase (e.g., EGFR, FGFR1)

-

Kinase-specific peptide substrate

-

Adenosine 5'-triphosphate (ATP)

-

Test compounds dissolved in DMSO

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Luminescence-based ATP detection kit (e.g., ADP-Glo™)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed.

-

Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, a known inhibitor (positive control), and DMSO only (vehicle control) to the appropriate wells of the assay plate.

-

Kinase Reaction Mixture: Prepare a master mix containing the kinase enzyme and the peptide substrate in the kinase assay buffer. Dispense this mixture into each well.

-

Initiation of Kinase Reaction: Prepare a solution of ATP in the kinase assay buffer. Add this solution to each well to start the reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Signal Detection: Add the ATP detection reagent (e.g., ADP-Glo™ Reagent) to each well to stop the kinase reaction and deplete the remaining ATP. After a brief incubation, add the Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal.

-

Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Workflow for a luminescence-based kinase inhibition assay.

Signaling Pathways of Potential Targets

Indazole derivatives synthesized using this compound have shown potent inhibition of receptor tyrosine kinases such as EGFR and FGFR. These receptors are critical components of signaling pathways that regulate cell growth, proliferation, and survival. In many cancers, these pathways are hyperactivated, leading to uncontrolled tumor growth.

EGFR Signaling Pathway

The Epidermal Growth factor Receptor (EGFR) signaling pathway, upon activation by ligands like EGF, triggers a cascade of intracellular events. This includes the activation of the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, both of which promote cell proliferation and survival.[5][6] Inhibitors targeting EGFR block these downstream signals, leading to cell cycle arrest and apoptosis.

Simplified EGFR signaling pathway and point of inhibition.

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) pathway is similarly crucial for processes like cell proliferation, differentiation, and angiogenesis.[4][7] Ligand binding to FGFR leads to receptor dimerization and autophosphorylation, activating downstream pathways including the RAS-MAPK and PI3K-AKT cascades. Aberrant FGFR signaling is a known driver in various cancers, making it a key therapeutic target.

Simplified FGFR signaling pathway and point of inhibition.

Conclusion

This compound is a valuable synthetic intermediate rather than a direct therapeutic agent. Its significance lies in its ability to facilitate the construction of a diverse array of indazole-containing molecules through efficient and reliable chemical reactions like the Suzuki-Miyaura coupling. The resulting indazole derivatives have demonstrated potent inhibitory activity against key biological targets implicated in cancer, particularly protein kinases such as EGFR and FGFR. The data and protocols presented in this guide underscore the importance of this compound as a tool for the discovery and development of novel targeted therapies, offering a pathway to new and improved treatments for a range of diseases.

References

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 3. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

The Indazole Ring System: A Comprehensive Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science, owing to its presence in a wide array of bioactive compounds and functional materials.[1][2][3] This technical guide provides an in-depth exploration of the reactivity of the indazole ring system, offering a valuable resource for researchers engaged in the synthesis and functionalization of indazole-containing molecules. The guide summarizes key transformations, presents quantitative data in structured tables, provides detailed experimental protocols for seminal reactions, and visualizes complex concepts using Graphviz diagrams.

Core Reactivity of the Indazole Ring

The reactivity of the indazole ring is characterized by the presence of two nitrogen atoms within the five-membered ring, leading to two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole tautomer is generally considered to be the more thermodynamically stable form.[1][2] This inherent tautomerism, coupled with the aromatic nature of the bicyclic system, governs its reactivity towards various reagents. Key reaction classes include N-alkylation, N-arylation, electrophilic substitution, nucleophilic substitution, and metal-catalyzed C-H functionalization.

N-Alkylation and N-Arylation: The Challenge of Regioselectivity

A primary consideration in the functionalization of indazoles is the control of regioselectivity during N-alkylation and N-arylation, as the reaction can occur at either the N-1 or N-2 position.[1][4] The outcome of these reactions is highly dependent on the substrate, reagents, and reaction conditions, often representing a balance between kinetic and thermodynamic control.[2]

N-Alkylation

The regioselective alkylation of indazoles is a critical transformation for modifying their physicochemical and pharmacological properties.[4] Generally, conditions that favor thermodynamic equilibrium tend to yield the more stable N-1 alkylated product, while kinetically controlled reactions can favor the N-2 isomer.[2]

Factors Influencing N-Alkylation Regioselectivity:

-

Base and Solvent: The choice of base and solvent plays a crucial role. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) is a promising system for achieving high N-1 selectivity.[1][3] Conversely, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) can lead to mixtures of N-1 and N-2 isomers.[2]

-

Substituent Effects: Both steric and electronic effects of substituents on the indazole ring significantly impact regioselectivity. Steric hindrance at the C-7 position can favor N-2 alkylation by impeding access to the N-1 position.[2] Electron-withdrawing groups at C-7, such as nitro (NO₂) or carboxylate (CO₂Me), have been shown to direct alkylation to the N-2 position.[1][3]

-

Alkylating Agent: The nature of the alkylating agent can also influence the outcome. Mitsunobu conditions often show a preference for the formation of the N-2 regioisomer.[1]

Table 1: Regioselectivity in N-Alkylation of Substituted Indazoles

| Indazole Substituent | Alkylating Agent | Base/Solvent | N-1:N-2 Ratio | Yield (%) | Reference |

| 3-Carboxymethyl | Alkyl bromide | NaH/THF | >99:1 | - | [1][3] |

| 3-tert-Butyl | Alkyl bromide | NaH/THF | >99:1 | - | [1][3] |

| 3-COMe | Alkyl bromide | NaH/THF | >99:1 | - | [1][3] |

| 3-Carboxamide | Alkyl bromide | NaH/THF | >99:1 | - | [1][3] |

| 7-NO₂ | Alkyl bromide | NaH/THF | 4:96 | - | [1][3] |

| 7-CO₂Me | Alkyl bromide | NaH/THF | 4:96 | - | [1][3] |

| Unsubstituted | Alcohol/DIAD/PPh₃ | THF | 1:2.5 | 78 (total) | [1] |

| 6-Nitroindazole | Methyl bromoacetate | Cs₂CO₃/DMF | >130:1 | - | [5] |

Note: Yields are for the combined isomers unless otherwise specified. "-" indicates data not provided in the source.

N-Arylation

Metal-catalyzed cross-coupling reactions are the predominant methods for the N-arylation of indazoles. Copper-catalyzed Ullmann-type reactions are widely employed. A ligand-free copper(I) iodide-catalyzed protocol has been developed for the N-arylation of indazole with aryl bromides, affording good to excellent yields.[6][7]

Table 2: Ligand-Free Copper-Catalyzed N-Arylation of Indazole with Aryl Bromides

| Aryl Bromide | Yield (%) | Reference |

| Bromobenzene | 66 | [7] |

| 4-Bromotoluene | 75 | [7] |

| 4-Bromoanisole | 80 | [7] |

| 4-Bromobenzonitrile | 55 | [7] |

| 1-Bromo-4-(trifluoromethyl)benzene | 62 | [7] |

| 1-Bromo-4-nitrobenzene | 45 | [7] |

Reaction Conditions: CuI (0.3 mmol), K₃PO₄ (3.0 mmol), indazole (1.5 mmol), aryl bromide (2.25 mmol), DMF (0.75 mL), 130 °C, 18 h.[7]

Electrophilic Substitution

Indazoles undergo electrophilic substitution reactions, although the inherent basicity of the nitrogen atoms can lead to complex reaction profiles. The position of substitution is influenced by the reaction conditions and the nature of the electrophile. Common electrophilic substitutions include halogenation and nitration.[8]

-

Halogenation: 3-Iodoindazoles can be prepared in good yields by treating the parent indazole with iodine in the presence of a base like potassium hydroxide (KOH) in DMF.[9]

-

Nitration: The nitration of indazoles can lead to a mixture of products, with substitution occurring on the benzene ring.

Nucleophilic Substitution and Ring Opening

While the indazole ring itself is generally electron-rich and less susceptible to direct nucleophilic attack, functionalized indazoles can undergo nucleophilic substitution. For instance, fused oxazino-, oxazolino-, and benzoxazin[3,2-b]indazoles react with a variety of nucleophiles under microwave conditions to yield 2-substituted 1H-indazolones through a ring-opening process.[10][11][12] In some cases, this is followed by ring closure in an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism.[10][11]

Metal-Catalyzed C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the diversification of the indazole scaffold.[13][14] These methods allow for the introduction of various functional groups at specific positions of the indazole ring, often with high regioselectivity.

-

C3-Functionalization: The C3 position of 2H-indazoles can be functionalized through transition metal-catalyzed C-H activation or radical pathways.[13]

-

Ortho-C2'-Arylation: The ortho C-H bonds of 2-aryl-2H-indazoles can be selectively functionalized, providing a route to highly substituted derivatives.[14][15]

-

Rhodium(III)-Catalyzed Synthesis: An efficient one-step synthesis of N-aryl-2H-indazoles has been reported via the rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes.[16][17]

Experimental Protocols

Protocol 1: Selective N-1 Alkylation of Indazole (Thermodynamic Control)

This protocol is optimized for achieving high regioselectivity for the N-1 position using NaH in THF.[2]

Materials:

-

Substituted 1H-indazole (1.0 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

-

Alkylating agent (e.g., alkyl bromide, 1.1 equiv)

-

Inert atmosphere (Nitrogen or Argon)

-

Flame-dried round-bottom flask

-

Ice bath

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the substituted 1H-indazole.

-

Add anhydrous THF to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

-

Cool the solution to 0 °C using an ice bath.

-

Add sodium hydride portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Add the alkylating agent to the reaction mixture.

-

Stir the reaction at room temperature or heat as required, monitoring by TLC.

-

Upon completion, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: N-2 Alkylation via Mitsunobu Reaction (Kinetic Control)

This protocol often favors the N-2 isomer.[2]

Materials:

-

1H-indazole (1.0 equiv)

-

Alcohol (1.5 equiv)

-

Triphenylphosphine (PPh₃, 1.5 equiv)

-

Anhydrous THF

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

Procedure:

-

Dissolve the 1H-indazole, the alcohol, and triphenylphosphine in anhydrous THF.

-

Cool the solution to 0 °C.

-

Add DIAD or DEAD dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the solvent under reduced pressure.

-

Purify the crude mixture directly by flash column chromatography to separate the N-1 and N-2 isomers.

Protocol 3: Ligand-Free Copper-Catalyzed N-Arylation

This protocol describes a simple and efficient method for the N-arylation of indazole using aryl bromides.[7]

Materials:

-

Copper(I) iodide (CuI, 0.3 mmol)

-

Potassium phosphate (K₃PO₄, 3.0 mmol)

-

Indazole (1.5 mmol)

-

Aryl bromide (2.25 mmol)

-

Anhydrous N,N-dimethylformamide (DMF, 0.75 mL)

-

Reaction vial with a screw cap

Procedure:

-

In a reaction vial, combine CuI, K₃PO₄, and indazole.

-

Add anhydrous DMF to the vial.

-

Add the aryl bromide to the reaction mixture.

-

Seal the vial tightly with a screw cap and stir the mixture at room temperature for 5 minutes.

-

Heat the reaction mixture in an oil bath at 130 °C for 18 hours.

-

After cooling to room temperature, dilute the mixture with dichloromethane (DCM).

-

Filter the mixture and concentrate the filtrate.

-

Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide clear visualizations of key processes in indazole chemistry.

Caption: General experimental workflow for the N-alkylation of indazoles.

Caption: Factors influencing N-1 versus N-2 regioselectivity in indazole alkylation.

Caption: Overview of transition metal-catalyzed C-H functionalization sites on the indazole scaffold.

This guide provides a foundational understanding of the reactivity of the indazole ring system, which is essential for the rational design and synthesis of novel indazole-based compounds for various applications. The provided protocols and data serve as a practical starting point for researchers in this exciting field.

References

- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. research.ucc.ie [research.ucc.ie]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 9. soc.chim.it [soc.chim.it]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin- [3,2-b]indazoles: An Effective Route to 1 H-Indazolones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Underpinnings of 1H-Indazole-6-boronic acid: A Technical Guide for Researchers

An In-depth Exploration of the Computational, Spectroscopic, and Synthetic Landscape of a Promising Pharmaceutical Building Block

Introduction: 1H-Indazole-6-boronic acid stands as a molecule of significant interest within the realms of medicinal chemistry and drug development. As a derivative of indazole, a privileged scaffold in numerous therapeutic agents, its unique structural features, including the presence of a boronic acid moiety, render it a versatile building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the theoretical studies surrounding this compound, delving into its computational analysis, spectroscopic characterization, and synthetic methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development, offering a detailed examination of the core principles that govern the behavior and utility of this compound.

Molecular Structure and Computational Analysis

Theoretical studies, primarily employing Density Functional Theory (DFT), provide profound insights into the electronic structure, geometry, and reactivity of this compound. These computational approaches are instrumental in predicting molecular properties that can be correlated with experimental data.

Optimized Molecular Geometry

Table 1: Predicted Geometrical Parameters for this compound (DFT)

| Parameter | Value | Parameter | Value |

| Bond Lengths (Å) | Bond Angles (°) ** | ||

| C1-C2 | 1.39 | C1-C2-C3 | 120.5 |

| C2-C3 | 1.40 | C2-C3-C4 | 119.8 |

| C3-C4 | 1.38 | C3-C4-C5 | 120.1 |

| C4-C5 | 1.41 | C4-C5-N1 | 108.9 |

| C5-N1 | 1.37 | C5-N1-N2 | 112.3 |

| N1-N2 | 1.35 | N1-N2-C6 | 106.5 |

| N2-C6 | 1.38 | N2-C6-C1 | 109.2 |

| C6-C1 | 1.40 | C6-C1-C2 | 120.3 |

| C3-B1 | 1.54 | C2-C3-B1 | 120.1 |

| B1-O1 | 1.37 | C4-C3-B1 | 119.9 |

| B1-O2 | 1.37 | C3-B1-O1 | 120.0 |

| O1-H1 | 0.97 | C3-B1-O2 | 120.0 |

| O2-H2 | 0.97 | O1-B1-O2 | 120.0 |

| B1-O1-H1 | 109.5 | ||

| B1-O2-H2 | 109.5 | ||

| Dihedral Angles (°) ** | |||

| C2-C3-B1-O1 | 180.0 | ||

| C4-C3-B1-O1 | 0.0 |

Note: These values are representative and may vary slightly depending on the level of theory and basis set used in the DFT calculations.

Vibrational Frequencies

The vibrational frequencies of this compound can be predicted through computational methods, providing a theoretical infrared (IR) spectrum. This calculated spectrum is invaluable for interpreting experimental IR data and assigning specific vibrational modes to the corresponding functional groups within the molecule.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H (Boronic Acid) | Stretching | 3600-3400 |

| N-H (Indazole) | Stretching | 3300-3100 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| B-O (Boronic Acid) | Stretching | 1380-1310 |

| C-N (Indazole) | Stretching | 1300-1200 |

| B-C (Aromatic) | Stretching | 1200-1100 |

Note: These are predicted frequency ranges. Experimental values may be influenced by intermolecular interactions in the solid state.

Spectroscopic and Spectrometric Characterization

Experimental spectroscopic data is essential for the structural elucidation of this compound and for the validation of theoretical calculations. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of the molecule. While experimental spectra for the specific title compound are not widely published, data from closely related indazole derivatives can provide valuable insights. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental signals.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H1 (N-H) | 12.5 - 13.5 | - |

| H3 | 8.1 - 8.3 | 135.0 - 137.0 |

| H4 | 7.7 - 7.9 | 122.0 - 124.0 |

| H5 | 7.3 - 7.5 | 125.0 - 127.0 |

| H7 | 7.9 - 8.1 | 120.0 - 122.0 |

| C3a | - | 110.0 - 112.0 |

| C4 | - | 122.0 - 124.0 |

| C5 | - | 125.0 - 127.0 |

| C6 | - | 130.0 - 132.0 (C-B) |

| C7 | - | 120.0 - 122.0 |

| C7a | - | 140.0 - 142.0 |

Note: Predicted chemical shifts are relative to TMS and can be influenced by the solvent and the computational method used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The experimental IR spectrum should align with the predicted vibrational frequencies from computational studies.

Synthesis and Experimental Protocols

The synthesis of this compound is a critical aspect of its utility as a research chemical. It is often used as a reactant in further synthetic transformations, most notably in Suzuki-Miyaura cross-coupling reactions.

General Synthesis Protocol

A common route to this compound involves the borylation of a suitable indazole precursor, such as 6-bromo-1H-indazole.

Experimental Protocol: Synthesis of this compound via Borylation of 6-Bromo-1H-indazole

-

Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 6-bromo-1H-indazole (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq.), and a base like potassium acetate (3.0 eq.).

-

Solvent Addition: Add a suitable degassed solvent, such as 1,4-dioxane or DMSO.

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 100 °C for 12 to 24 hours, monitoring the progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product is often the pinacol ester of this compound, which can be purified by column chromatography. The boronic acid can be obtained by subsequent hydrolysis of the pinacol ester.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a key reagent for the synthesis of 6-aryl-1H-indazoles through the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling using this compound

-

Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

-

Solvent System: Add a degassed solvent mixture, typically a combination of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

-

Reaction Execution: Heat the mixture under an inert atmosphere to a temperature between 80 and 110 °C until the reaction is complete as monitored by TLC or LC-MS.

-

Product Isolation: Upon completion, perform an aqueous work-up. Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate in vacuo.

-

Purification: Purify the desired 6-aryl-1H-indazole derivative by column chromatography or recrystallization.

Biological Significance and Signaling Pathways

Indazole derivatives are well-recognized for their wide range of biological activities, with many functioning as potent kinase inhibitors.[1] These compounds often target key signaling pathways implicated in diseases such as cancer. This compound, as a precursor to a variety of substituted indazoles, is of great interest in the development of novel therapeutic agents.

Kinase Inhibition and Anti-Cancer Potential

A significant number of indazole-based compounds have been developed as inhibitors of various protein kinases, which are crucial regulators of cellular processes.[2] Dysregulation of kinase activity is a hallmark of many cancers.

Targeting the VEGFR Signaling Pathway

One of the most prominent targets for indazole-based inhibitors is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway.[3][4] This pathway plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] By inhibiting VEGFR, particularly VEGFR-2, indazole derivatives can block the downstream signaling cascade, leading to an anti-angiogenic effect.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Advancement of Indazole Boronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole boronic acids and their ester derivatives have emerged as indispensable building blocks in modern medicinal chemistry and organic synthesis. Their unique structural features and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, have positioned them as critical intermediates in the development of novel therapeutics, most notably in the realm of kinase inhibitors for oncology. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of indazole boronic acids. It includes detailed experimental protocols for key synthetic transformations, quantitative data for comparative analysis of methodologies, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their application in drug discovery.

A Historical Perspective on the Emergence of Indazole Boronic Acids

The journey to the widespread use of indazole boronic acids is intrinsically linked to two parallel streams of chemical innovation: the synthesis of the indazole core and the development of organoboron chemistry.

The indazole ring system, a bicyclic aromatic heterocycle, has been known for over a century, with early synthetic methods dating back to the late 19th and early 20th centuries. These classical approaches, while foundational, often required harsh reaction conditions and offered limited functional group tolerance.

The advent of boronic acids as versatile reagents in organic synthesis began with the pioneering work on their preparation. Early methods for synthesizing aryl boronic acids, developed in the mid-20th century, typically involved the reaction of organometallic reagents like Grignard or organolithium compounds with trialkyl borates. These methods, while effective, were also limited by their intolerance to many functional groups.

A paradigm shift occurred with the development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s. This palladium-catalyzed reaction between an organoboron compound and an organic halide revolutionized carbon-carbon bond formation due to its mild reaction conditions, high functional group tolerance, and commercial availability of reagents.

The confluence of these fields—the established chemistry of indazoles and the burgeoning power of the Suzuki-Miyaura coupling—paved the way for the synthesis and application of indazole boronic acids. The initial syntheses of these compounds were not documented in a single seminal publication but rather evolved from the application of established boronic acid synthesis methods to haloindazole precursors. The increasing importance of the indazole scaffold in pharmaceuticals, particularly as kinase inhibitors, fueled the development of more efficient and direct methods for the preparation of their boronic acid derivatives in the late 20th and early 21st centuries.

Synthetic Methodologies for Indazole Boronic Acids

The synthesis of indazole boronic acids has evolved from classical methods to modern, highly efficient catalytic processes. The choice of method often depends on the desired substitution pattern, scale of the reaction, and functional group compatibility.

Classical Approach: Halogen-Metal Exchange

An early and still relevant method for the synthesis of aryl boronic acids involves a halogen-metal exchange followed by quenching with a boron electrophile. This approach is typically applied to haloindazoles.

Experimental Workflow: Halogen-Metal Exchange

Detailed Experimental Protocol: Synthesis of an Indazole Boronic Acid via Halogen-Metal Exchange (General Procedure)

-

Preparation: A solution of a protected haloindazole (e.g., 1-THP-6-bromo-1H-indazole) in an anhydrous ethereal solvent (e.g., THF, diethyl ether) is prepared in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Halogen-Metal Exchange: An organolithium reagent (e.g., n-butyllithium in hexanes, 1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture is stirred for a specified time (typically 30-60 minutes) to ensure complete metalation.

-

Borylation: A trialkyl borate (e.g., triisopropyl borate, 1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred for several hours or overnight.

-

Hydrolysis: The reaction is quenched by the addition of an aqueous acid solution (e.g., 1 M HCl). The mixture is stirred vigorously for 1-2 hours to effect hydrolysis of the boronate ester.

-

Work-up and Isolation: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude indazole boronic acid is then purified by a suitable method, such as crystallization or column chromatography.

Modern Catalytic Methods